Cas no 1330166-13-6 (Almotriptan Dimer Impurity)

The Almotriptan Dimer Impurity is a critical reference standard used in pharmaceutical analysis to ensure the purity and quality of Almotriptan, a serotonin receptor agonist employed in migraine treatment. This impurity arises during synthesis or storage and must be monitored to comply with regulatory guidelines. Its well-characterized structure and high purity make it indispensable for method development, validation, and stability studies in quality control laboratories. By enabling precise identification and quantification, the Almotriptan Dimer Impurity supports robust analytical workflows, ensuring compliance with pharmacopeial standards such as USP, EP, and ICH requirements. Its availability facilitates accurate impurity profiling, essential for drug safety and efficacy assessments.
Almotriptan Dimer Impurity structure
Almotriptan Dimer Impurity structure
商品名:Almotriptan Dimer Impurity
CAS番号:1330166-13-6
MF:C30H41N5O2S
メガワット:535.74384
CID:1059446
PubChem ID:71313109

Almotriptan Dimer Impurity 化学的及び物理的性質

名前と識別子

    • Almotriptan Dimer Impurity
    • 2-[5-[[3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine
    • AlmotriptanDimerImpurity
    • U9US7T5ZRK
    • UNII-U9US7T5ZRK
    • Almotriptan N-Dimer Impurity
    • 2-{2-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}-N,N-dimethylethan-1-amine
    • 1330166-13-6
    • Almotriptan malate impurity B [EP IMPURITY]
    • Almotriptan dimer
    • 1H-Indole-3-ethanamine, 2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-N,N-dimethyl-5-((1-pyrrolidinylsulfonyl)methyl)-
    • 2-((3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)methyl)-N,N-dimethyl-5-((1-pyrrolidinylsulfonyl)methyl)-1H-indole-3-ethanamine
    • DTXSID00746976
    • 2-(2-((3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)methyl)-5-((pyrrolidine-1-sulfonyl)methyl)-1H-indol-3-yl)-N,N-dimethylethan-1-amine
    • インチ: InChI=1S/C30H41N5O2S/c1-33(2)15-11-24-20-31-28-9-7-22(17-26(24)28)19-30-25(12-16-34(3)4)27-18-23(8-10-29(27)32-30)21-38(36,37)35-13-5-6-14-35/h7-10,17-18,20,31-32H,5-6,11-16,19,21H2,1-4H3
    • InChIKey: VDRAYCJVAGIHOY-UHFFFAOYSA-N
    • ほほえんだ: CN(C)CCc1c[nH]c2c1cc(cc2)Cc3c(c4cc(ccc4[nH]3)CS(=O)(=O)N5CCCC5)CCN(C)C

計算された属性

  • せいみつぶんしりょう: 535.29800
  • どういたいしつりょう: 535.29809674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 38
  • 回転可能化学結合数: 11
  • 複雑さ: 855
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: >81°C (dec.)
  • ふってん: 745.8±70.0 °C at 760 mmHg
  • フラッシュポイント: 404.9±35.7 °C
  • ようかいど: DMSO (Slightly), Methanol (Slightly)
  • あんていせい: Hygroscopic
  • PSA: 83.82000
  • LogP: 5.39250
  • じょうきあつ: 0.0±2.5 mmHg at 25°C

Almotriptan Dimer Impurity セキュリティ情報

Almotriptan Dimer Impurity 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-481725-0.5 mg
Almotriptan Dimer Impurity,
1330166-13-6
0.5 mg
¥3,610.00 2023-07-11
TRC
A575215-5mg
Almotriptan Dimer Impurity
1330166-13-6
5mg
$ 1935.00 2023-09-09
TRC
A575215-.5mg
Almotriptan Dimer Impurity
1330166-13-6
.5mg
$ 247.00 2023-04-19
A2B Chem LLC
AE38123-10mg
Almotriptan Dimer Impurity
1330166-13-6
10mg
$3925.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-481725-0.5mg
Almotriptan Dimer Impurity,
1330166-13-6
0.5mg
¥3610.00 2023-09-05
TRC
A575215-0.5mg
Almotriptan Dimer Impurity
1330166-13-6
0.5mg
$ 215.00 2023-02-03
TRC
A575218-10mg
Almotriptan N-Dimer Impurity
1330166-13-6
10mg
$ 1499.00 2023-04-19
TRC
A575218-1mg
Almotriptan N-Dimer Impurity
1330166-13-6
1mg
$ 190.00 2023-04-19
A2B Chem LLC
AE38123-1mg
Almotriptan Dimer Impurity
1330166-13-6
1mg
$1238.00 2024-04-20

Almotriptan Dimer Impurity 関連文献

Almotriptan Dimer Impurityに関する追加情報

Almotriptan Dimer Impurity: A Comprehensive Overview

Almotriptan Dimer Impurity is a compound identified by the CAS number 1330166-13-6, which represents a dimeric impurity associated with Almotriptan, a well-known pharmaceutical agent used in the treatment of migraines. This compound has garnered attention in recent years due to its implications in drug manufacturing and quality control. In this article, we will delve into the chemical properties, synthesis, applications, and regulatory considerations surrounding Almotriptan Dimer Impurity, while incorporating the latest research findings to provide a comprehensive understanding of this compound.

The chemical structure of Almotriptan Dimer Impurity is derived from the dimerization of Almotriptan, a selective serotonin receptor agonist. This dimerization process occurs under specific conditions during the synthesis or storage of Almotriptan, leading to the formation of this impurity. Recent studies have highlighted the importance of understanding the mechanisms behind this dimerization to improve drug stability and manufacturing efficiency. Researchers have employed advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to identify and quantify this impurity in pharmaceutical formulations.

From a pharmacological perspective, Almotriptan Dimer Impurity has been shown to exhibit distinct biological properties compared to its monomeric counterpart. Preclinical studies indicate that this dimeric form may have reduced bioavailability and altered pharmacokinetics, which could impact its therapeutic efficacy. However, further research is required to fully understand its pharmacodynamic effects and potential toxicity profiles. The implications of these findings are significant for drug developers, as they underscore the need for rigorous quality control measures to ensure the purity and consistency of Almotriptan formulations.

The synthesis of Almotriptan Dimer Impurity involves a complex reaction pathway that includes nucleophilic substitution and oxidative coupling mechanisms. Recent advancements in organic chemistry have enabled researchers to develop more efficient synthetic routes for this compound, which are critical for its characterization and analysis. These methods often involve the use of transition metal catalysts and controlled reaction conditions to facilitate the dimerization process. By optimizing these synthetic protocols, scientists can better understand the factors influencing impurity formation and develop strategies to minimize its occurrence during large-scale production.

In terms of applications, Almotriptan Dimer Impurity serves as a valuable tool for researchers studying drug stability and degradation pathways. Its role as an impurity in pharmaceutical formulations makes it a focal point for regulatory agencies, such as the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These organizations have established stringent guidelines for acceptable impurity levels in drugs, emphasizing the importance of robust analytical methods for detecting and quantifying Almotriptan Dimer Impurity.

Recent breakthroughs in analytical chemistry have led to the development of novel techniques for detecting trace amounts of Almotriptan Dimer Impurity in complex matrices. For instance, researchers have utilized ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) to achieve unprecedented sensitivity and specificity in impurity analysis. These advancements not only enhance the accuracy of quality control processes but also contribute to our understanding of impurity formation mechanisms.

From an environmental perspective, the disposal and handling of Almotriptan Dimer Impurity must adhere to strict regulations to prevent contamination of water systems and soil. Pharmaceutical manufacturers are increasingly adopting green chemistry principles to minimize waste generation during drug production. This includes exploring sustainable methods for synthesizing Almotriptan while reducing the formation of unwanted byproducts like its dimeric impurity.

In conclusion, Almotriptan Dimer Impurity (CAS No. 1330166-13-6) plays a critical role in the development and quality assurance of migraine medications like Almotriptan. By leveraging cutting-edge research findings and advanced analytical techniques, scientists can better understand this compound's properties, optimize manufacturing processes, and ensure patient safety. As pharmaceutical research continues to evolve, addressing challenges related to impurities like Almotriptan Dimer Impurity will remain a priority for researchers and regulatory bodies alike.

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